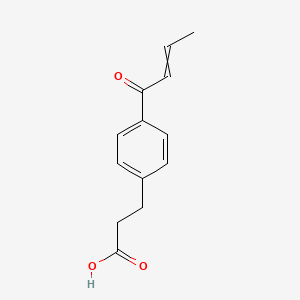

3-(4-But-2-enoylphenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-(4-but-2-enoylphenyl)propanoic acid |

InChI |

InChI=1S/C13H14O3/c1-2-3-12(14)11-7-4-10(5-8-11)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16) |

InChI Key |

WSCATBITCMNDSU-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C1=CC=C(C=C1)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 but 2 Enoylphenyl Propanoic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For 3-(4-but-2-enoylphenyl)propanoic acid, two primary disconnections are logical.

Disconnection of the α,β-Unsaturated Ketone: The most evident disconnection is at the carbon-carbon double bond of the but-2-enoyl group. This is a common strategy for enones and points towards an Aldol-type condensation or a Wittig reaction . This disconnection breaks the molecule into a 3-(4-acetylphenyl)propanoic acid precursor and an acetaldehyde (B116499) equivalent (for Aldol) or a 3-(4-formylphenyl)propanoic acid precursor and an ethylidenephosphorane (for Wittig).

Disconnection of the Propanoic Acid Moiety: The second strategic disconnection is at the bond connecting the propanoic acid side chain to the phenyl ring. This falls under the category of Friedel-Crafts reactions , suggesting an aromatic core that is subsequently acylated or alkylated to introduce the three-carbon chain. amazonaws.com

These two primary disconnections lead to a convergent synthesis strategy where the substituted phenyl ring is prepared first, followed by the sequential or simultaneous construction of the two side chains. The order of these steps is crucial to manage the activating and deactivating effects of the functional groups on the aromatic ring. A common approach involves first establishing the propanoic acid moiety (or a precursor) on the phenyl ring, followed by the introduction of the acetyl group, which is then converted to the final enone structure.

Classical and Modern Synthetic Routes for the Formation of the Propanoic Acid Moiety

Attaching a propanoic acid group to an aromatic ring can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the presence of other functional groups.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming new carbon-carbon bonds. wikipedia.org

Friedel-Crafts Acylation with Succinic Anhydride (B1165640): A widely used method involves the acylation of a suitable benzene (B151609) derivative (e.g., benzene or ethylbenzene) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields a 4-aryl-4-oxobutanoic acid. The ketone can then be reduced to an alkane using methods like the Clemmensen or Wolff-Kishner reduction, resulting in a butanoic acid side chain, which would then require chain shortening.

Friedel-Crafts Acylation with Propanoyl Chloride: An alternative is the acylation of an aromatic substrate with propanoyl chloride to form a propiophenone (B1677668) derivative. chemistrysteps.com This ketone can then be elaborated into the propanoic acid side chain through various multi-step sequences, such as the Willgerodt-Kindler reaction.

Direct Friedel-Crafts Alkylation: A more modern and direct approach involves the Friedel-Crafts alkylation of an aromatic compound with a halo-propionate ester. For instance, reacting an alkylbenzene with ethyl 2-chloropropionate using AlCl₃ as a catalyst can directly install the propanoate ester group, which is then hydrolyzed to the desired propanoic acid. google.com

The table below summarizes various acylating agents used in Friedel-Crafts reactions to build the carboxylic acid side chain.

| Acylating/Alkylating Agent | Catalyst | Intermediate Product Type | Subsequent Steps Required | Reference |

| Succinic Anhydride | AlCl₃ | Aryl keto-butanoic acid | Reduction, Chain Shortening | wikipedia.org |

| Propanoyl Chloride | AlCl₃ | Aryl ethyl ketone (Propiophenone) | Chain Elaboration (e.g., Willgerodt) | chemistrysteps.com |

| Ethyl 2-chloropropionate | AlCl₃ | Aryl propanoate ester | Hydrolysis | google.com |

This table provides an interactive summary of different Friedel-Crafts strategies for forming the propanoic acid moiety.

Throughout the synthesis, managing the reactivity of different functional groups is critical. The carboxylic acid of the propanoic moiety is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution like Friedel-Crafts acylation. chemistrysteps.com Therefore, the order of reactions is paramount.

Esterification: The propanoic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent its acidic proton from interfering with base-catalyzed reactions and to modify its electronic effect on the ring. The ester can be easily hydrolyzed back to the carboxylic acid in the final steps of the synthesis.

Oxidation/Reduction: The synthesis may involve precursors that require oxidation or reduction. For example, if starting with ethylbenzene (B125841), a Friedel-Crafts acylation can be performed first, followed by oxidation of the ethyl group to a carboxylic acid. Conversely, as mentioned, keto groups introduced via acylation can be reduced to alkyl chains if needed. organic-chemistry.org

Construction of the But-2-enoylphenyl Fragment

The formation of the α,β-unsaturated ketone, also known as an enone, is a key step that is typically performed towards the end of the synthetic sequence on a precursor molecule like 3-(4-acetylphenyl)propanoic acid. acs.orgacs.org

Aldol Condensation: The most common method for this transformation is the base- or acid-catalyzed Aldol condensation. masterorganicchemistry.comkhanacademy.org Specifically, a Claisen-Schmidt condensation between an aromatic ketone (3-(4-acetylphenyl)propanoic acid or its ester) and an aldehyde without α-hydrogens (acetaldehyde in this case) is ideal. iitk.ac.in Treating the acetylphenyl precursor with acetaldehyde in the presence of a base like sodium hydroxide (B78521) or an acid catalyst leads to the formation of a β-hydroxy ketone intermediate, which readily dehydrates (often upon gentle heating) to yield the desired conjugated enone. masterorganicchemistry.comwikipedia.org

| Condition | Catalyst | Solvent | Key Feature | Reference |

| Basic | NaOH, KOH | Ethanol/Water | Classic, cost-effective method. | iitk.ac.in |

| Acidic | H₂SO₄, HCl | Acetic Acid | Can also promote dehydration. | masterorganicchemistry.com |

| Green Catalyst | Choline Hydroxide | Water | Environmentally benign approach. | acs.org |

This interactive table compares common conditions for the Aldol condensation to form α,β-unsaturated ketones.

Wittig Reaction: The Wittig reaction offers an alternative and highly specific method for forming the carbon-carbon double bond. wikipedia.orgpressbooks.pub This reaction involves a phosphorus ylide (a Wittig reagent) reacting with an aldehyde or ketone. lumenlearning.com To synthesize this compound, one would react a 3-(4-acetylphenyl)propanoic acid ester with an ethylidene-triphenylphosphorane (Ph₃P=CHCH₃). The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. pressbooks.pubmnstate.edu A key advantage of the Wittig reaction is the unambiguous placement of the double bond. mnstate.edu The stereochemistry of the resulting alkene (E or Z isomer) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Achieving the correct 1,4- (para) substitution pattern on the phenyl ring is crucial. The primary tool for this is electrophilic aromatic substitution.

Directing Effects: The sequence of adding the two side chains is governed by the directing effects of the substituents. An alkyl group (like in a precursor to the propanoic acid chain) is an ortho-, para-director and an activating group. In contrast, an acyl group (from a Friedel-Crafts acylation) is a meta-director and a deactivating group. wikipedia.org Therefore, to achieve para-substitution, it is often advantageous to perform a Friedel-Crafts acylation on a monosubstituted benzene ring that already contains an ortho-, para-directing group. For example, acylating ethylbenzene would direct the incoming acyl group primarily to the para position. The ethyl group can later be converted to the propanoic acid chain.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the proposed synthesis of this compound, several green chemistry strategies can be implemented, particularly in the key Friedel-Crafts acylation and Claisen-Schmidt condensation steps.

Friedel-Crafts Acylation:

Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of hazardous waste. rsc.orgresearchgate.net Greener alternatives focus on using catalytic amounts of solid acid catalysts that can be easily recovered and reused.

Heterogeneous Catalysts: Solid acid catalysts such as sulfated zirconia and zeolites have been shown to be effective for Friedel-Crafts acylations. rsc.org These catalysts are non-corrosive, environmentally friendly, and can be recycled, reducing waste. rsc.org

Solvent-Free Conditions: Performing the reaction without a solvent, or in a more environmentally friendly solvent, can significantly reduce the environmental impact. Methanesulfonic anhydride has been used as a promoter for Friedel-Crafts acylations, allowing for reactions with minimal waste and often without the need for an additional solvent. organic-chemistry.orgacs.orgacs.org

Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is a versatile method for forming α,β-unsaturated ketones. Green approaches to this reaction focus on minimizing solvent use and employing more sustainable catalysts.

Solvent-Free Reactions: Performing the condensation under solvent-free conditions, for instance by grinding the reactants with a solid catalyst, is a key green strategy. nih.gov This minimizes waste and can lead to higher yields and easier product isolation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating. nih.gov This can also reduce energy consumption.

Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Micellar catalysis, using surfactants like CTAB or Tween 80 in water, has been shown to be effective for Claisen-Schmidt reactions, leading to improved sustainability metrics. acs.org

By incorporating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

For the synthesis to be viable on a larger scale, optimization of reaction parameters is crucial to maximize yield, minimize byproducts, and ensure a cost-effective process. The optimization would focus on the key synthetic steps.

Optimization of Friedel-Crafts Acylation:

The yield and selectivity of the Friedel-Crafts acylation are highly dependent on several factors that can be systematically optimized.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Loading | The amount of catalyst affects the reaction rate and can influence selectivity. | The optimal catalyst amount needs to be determined to ensure high conversion without promoting side reactions. Studies on related reactions have shown that catalyst loading can be optimized to achieve high yields. nih.gov |

| Temperature | Reaction temperature influences the rate of reaction and the formation of byproducts. | A temperature profile should be established to find the optimal balance between reaction rate and selectivity. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to degradation or side reactions. | The reaction progress should be monitored over time to determine the point of maximum yield. |

| Solvent | The choice of solvent can affect the solubility of reactants and the catalyst's activity. | Screening of various solvents or performing the reaction under solvent-free conditions can identify the optimal medium. |

Optimization of Claisen-Schmidt Condensation:

Similarly, the Claisen-Schmidt condensation requires careful optimization for scalable synthesis.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Concentration | The concentration of the base or acid catalyst is critical for the reaction rate and to avoid side reactions. | The optimal concentration of the catalyst, such as NaOH, should be determined to maximize the yield of the desired product. nih.gov |

| Reactant Ratio | The stoichiometry of the ketone and aldehyde can influence the product distribution, especially the formation of bis-condensation products. | Varying the molar ratio of the reactants can control the selective formation of the mono-condensation product. |

| Temperature | Temperature affects the reaction rate and can influence the E/Z selectivity of the double bond. | The reaction should be run at various temperatures to find the condition that provides the highest yield and desired stereoselectivity. researchgate.net |

| Mixing/Agitation | In heterogeneous or solvent-free systems, efficient mixing is crucial for good mass transfer and consistent results. | The effect of stirring speed or grinding intensity should be evaluated to ensure reproducibility on a larger scale. |

A systematic approach to optimizing these parameters, for example, using a Design of Experiments (DoE) methodology, would be beneficial for developing a robust and scalable synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways of 3 4 but 2 Enoylphenyl Propanoic Acid

Electrophilic and Nucleophilic Reaction Profiles of the Compound

The structure of 3-(4-but-2-enoylphenyl)propanoic acid features distinct sites susceptible to attack by either electron-seeking species (electrophiles) or nucleus-seeking species (nucleophiles). masterorganicchemistry.compressbooks.pub Understanding this electronic landscape is crucial for predicting its reaction pathways.

Electrophilic Sites (Electron-Deficient Centers):

Carboxylic Acid Carbon: The carbon atom of the -COOH group is highly electrophilic due to the electron-withdrawing effect of the two oxygen atoms bonded to it.

But-2-enoyl Carbonyl Carbon: Similarly, the carbonyl carbon of the ketone is an electrophilic center.

β-Carbon of the Enone System: The carbon atom beta to the carbonyl group in the but-2-enoyl chain is rendered electrophilic through resonance, making it a prime target for nucleophilic attack in conjugate additions. masterorganicchemistry.comchemistrysteps.com

Acidic Proton: The hydrogen atom of the carboxylic acid group is highly acidic and readily abstracted by bases.

Nucleophilic Sites (Electron-Rich Centers):

Carbonyl Oxygens: The oxygen atoms of both the carboxylic acid and ketone groups possess lone pairs of electrons, making them nucleophilic. pressbooks.pub

Aromatic Ring: The π-electron system of the phenyl ring is inherently electron-rich and can act as a nucleophile, particularly in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Alkene Double Bond: The C=C double bond in the but-2-enoyl group is also a region of high electron density and can react with strong electrophiles.

This duality allows the molecule to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner. masterorganicchemistry.com

| Site | Functional Group | Character | Typical Reactions |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Carboxylic Acid | Electrophilic (Carbon), Acidic (Proton) | Esterification, Amidation, Deprotonation |

| Carbonyl Carbon (C=O) | α,β-Unsaturated Ketone | Electrophilic | Nucleophilic Addition |

| β-Carbon | α,β-Unsaturated Ketone | Electrophilic | Michael (Conjugate) Addition |

| Phenyl Ring | Aromatic System | Nucleophilic | Electrophilic Aromatic Substitution |

Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile functional group that readily undergoes nucleophilic acyl substitution.

Esterification: In the presence of an acid catalyst, typically concentrated sulfuric acid or tosic acid, this compound can react with an alcohol to form an ester and water. chemguide.co.ukmasterorganicchemistry.com This reaction, known as Fischer esterification, is reversible. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed from the reaction mixture as it is formed. researchgate.net

Amidation: The carboxylic acid can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires the carboxylic acid to be "activated" first, as amines are less reactive nucleophiles than alcohols. Common methods for activation include conversion to an acyl chloride or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). google.comgoogle.com For instance, reacting 3-(4-hydroxyphenyl)propanoic acid with an activating agent followed by ammonia yields the corresponding amide. google.comgoogle.com The reaction with amines proceeds via a nucleophilic acyl substitution mechanism, similar to esterification. researchgate.net

| Reaction | Reagent/Catalyst | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) with an acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Ammonia or Amine with a coupling agent (e.g., DCC) | Amide |

Reactivity of the But-2-enoyl (α,β-Unsaturated Ketone) System

The α,β-unsaturated ketone moiety is a key feature that confers significant reactivity, particularly for addition reactions.

The but-2-enoyl group is an excellent "Michael acceptor." The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (the "Michael donor") to the β-carbon of the α,β-unsaturated system. wikipedia.orgbyjus.com This reaction is highly valuable for forming new carbon-carbon bonds under mild conditions. byjus.com

The mechanism begins with the deprotonation of a Michael donor, such as a malonic ester or a β-ketoester, to form a resonance-stabilized carbanion (enolate). masterorganicchemistry.comchemistrysteps.com This nucleophilic enolate then attacks the electrophilic β-carbon of the but-2-enoyl system. byjus.com The resulting intermediate is a new enolate, which is subsequently protonated by a proton source (often the solvent or a mild acid) to give the final 1,4-adduct. masterorganicchemistry.com A wide variety of nucleophiles can act as Michael donors. masterorganicchemistry.com

| Class of Nucleophile | Specific Example |

|---|---|

| Enolates | Diethyl malonate, Ethyl acetoacetate |

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) |

| Amines | Primary and secondary amines |

| Thiols | Thiophenol |

The but-2-enoyl group and the carboxylic acid can be targeted by various reducing and oxidizing agents.

Reduction: Selective reduction of the different functionalities is possible by choosing appropriate reagents.

Reduction of the C=C bond: Catalytic hydrogenation (e.g., H₂ over Pd/C) can selectively reduce the alkene double bond without affecting the ketone or the aromatic ring.

Reduction of the Ketone: Sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, typically without reducing the less reactive carboxylic acid or the alkene double bond.

Reduction of the Carboxylic Acid: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to a primary alcohol. This reagent would also reduce the ketone.

Oxidation: The propanoic acid side chain itself does not typically undergo further oxidation under standard conditions. quora.com However, strong oxidizing agents under harsh conditions could potentially cleave the molecule. Side-chain oxidation is more relevant for alkylbenzenes, where a benzylic hydrogen is present. youtube.com

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comyoutube.com The rate and position of this substitution are controlled by the two existing substituents: the propanoic acid group and the but-2-enoyl group.

Both the but-2-enoyl group (via the carbonyl) and the propanoic acid group are electron-withdrawing and therefore act as deactivating groups. masterorganicchemistry.com They decrease the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles than benzene (B151609) itself. Both groups are also meta-directors. This means that incoming electrophiles will preferentially add to the positions meta to both substituents (i.e., positions 3 and 5, if we number the but-2-enoyl group at position 1 and the propanoic acid group at position 4).

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. youtube.comyoutube.com

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ introduces a bromine atom. masterorganicchemistry.comyoutube.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. youtube.com

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on strongly deactivated rings like this one. masterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta to both existing substituents |

| Bromination | Br₂, FeBr₃ | meta to both existing substituents |

| Sulfonation | Fuming H₂SO₄ | meta to both existing substituents |

Investigations into Reaction Kinetics and Thermodynamic Aspects

Thermodynamics:

Michael Addition: The Michael addition is a thermodynamically controlled reaction. organic-chemistry.org The primary driving force is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

Kinetics:

Esterification: The rate of acid-catalyzed esterification is dependent on several factors, including the concentration of the acid catalyst, the temperature, and the steric hindrance of both the alcohol and the carboxylic acid. researchgate.netceon.rs Studies on propanoic acid show that increasing the temperature and the molar ratio of alcohol to acid significantly increases the reaction rate and yield. ceon.rs For instance, the conversion of propanoic acid to its ester with 1-propanol (B7761284) is substantially faster at 65°C compared to 35°C. ceon.rs

Electrophilic Aromatic Substitution: The kinetics of EAS are heavily influenced by the substituents on the ring. The presence of two deactivating groups on the phenyl ring of this compound would make the rate-determining step (the attack of the aromatic ring on the electrophile) significantly slower than that of benzene. masterorganicchemistry.com

Advanced Analytical Characterization and Structural Elucidation of 3 4 but 2 Enoylphenyl Propanoic Acid and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopy provides indispensable, non-destructive methods for probing the molecular structure of 3-(4-but-2-enoylphenyl)propanoic acid. Each technique offers a unique perspective on the molecule's atomic and electronic framework, and together they provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. docbrown.info The proton spectrum for this molecule would show distinct signals for the carboxylic acid proton, the aromatic protons, the propanoic acid chain protons, and the protons of the but-2-enoyl group. docbrown.info Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, analyzed using the n+1 rule, which helps to establish the connectivity of the proton framework. docbrown.info

2D NMR Spectroscopy: Advanced 2D NMR techniques are employed to resolve spectral overlap and definitively establish the molecular scaffold.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the propanoic acid and but-2-enoyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly crucial for connecting the side chains to the aromatic ring and for confirming the relative positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.

Conformational Analysis: The rotational freedom around the single bonds in the propanoic acid and butenoyl side chains allows the molecule to exist in various conformations. nih.gov The magnitudes of vicinal proton-proton coupling constants (³JHH) can be used to determine the preferred rotamer populations. nih.govnih.gov For instance, the coupling constants between the methylene (B1212753) protons of the propanoic acid side chain can elucidate the conformational preferences around the Cα-Cβ bond.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~178 | Propanoic CH₂ (α) |

| Propanoic CH₂ (α) | ~2.7 (t, 2H) | ~35 | COOH, Propanoic CH₂ (β), Aromatic C1 |

| Propanoic CH₂ (β) | ~3.0 (t, 2H) | ~30 | Propanoic CH₂ (α), Aromatic C1, Aromatic C2/C6 |

| Aromatic C1 | - | ~145 | - |

| Aromatic C2/C6 | ~7.4 (d, 2H) | ~129 | Propanoic CH₂ (β), Aromatic C4 |

| Aromatic C3/C5 | ~7.9 (d, 2H) | ~130 | Enone C=O, Aromatic C1 |

| Aromatic C4 | - | ~135 | - |

| Enone C=O | - | ~198 | - |

| Enone CH (α) | ~6.9 (d, 1H) | ~130 | Enone C=O, Enone CH (β) |

| Enone CH (β) | ~7.1 (dq, 1H) | ~145 | Enone C=O, Enone CH₃ |

| Enone CH₃ | ~1.9 (d, 3H) | ~18 | Enone CH (β) |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₁₄O₃), HRMS would confirm its molecular weight of 218.0943 g/mol .

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps to confirm the structure. docbrown.info Under electron ionization (EI), the molecule will form a molecular ion ([M]•+), which then undergoes fragmentation. docbrown.info Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common fragmentation for ketones.

McLafferty Rearrangement: This rearrangement can occur in molecules containing a carbonyl group and a γ-hydrogen, which is present in the propanoic acid chain. whitman.edu

Loss of functional groups: Fragments corresponding to the loss of the carboxylic acid group (-COOH, 45 Da), a water molecule (-H₂O, 18 Da), or the ethyl group from the propanoic chain are expected. youtube.com

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 218.0943 | [C₁₃H₁₄O₃]⁺ | Molecular Ion |

| 201.0916 | [C₁₃H₁₃O₂]⁺ | Loss of •OH |

| 173.0966 | [C₁₂H₁₃O]⁺ | Loss of •COOH |

| 145.0653 | [C₁₀H₉O]⁺ | Cleavage of propanoic acid chain |

| 131.0497 | [C₉H₇O]⁺ | Benzoyl cation fragment |

| 69.0340 | [C₄H₅O]⁺ | But-2-enoyl cation |

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the key vibrational modes include:

Carboxylic Acid: A broad O-H stretching band from ~2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

α,β-Unsaturated Ketone: The C=O stretch is shifted to a lower frequency (~1660-1680 cm⁻¹) due to conjugation with the double bond and the aromatic ring. youtube.com The C=C stretching vibration of the enone system appears around 1620-1640 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations (~690-900 cm⁻¹) can indicate the substitution pattern.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Aromatic/Alkyl | C-H Stretch | 2850-3100 | Medium |

| Enone | C=O Stretch (conjugated) | 1660-1680 | Strong |

| Enone/Aromatic | C=C Stretch | 1600-1640 | Medium-Variable |

| Aromatic | C=C Ring Stretch | 1450-1600 | Medium-Variable |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated π systems, like this compound, absorb light in the UV-visible region. libretexts.org The chromophore in this molecule consists of the benzene (B151609) ring conjugated with the but-2-enoyl group.

The expected electronic transitions are:

π → π transitions:* These are high-energy transitions associated with the conjugated π system of the aromatic ring and the enone. They typically result in strong absorption bands. wikipedia.org

n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl groups to an anti-bonding π* orbital. shivajichk.ac.in These transitions are typically weaker in intensity compared to π → π* transitions. shivajichk.ac.in

The extent of conjugation significantly impacts the wavelength of maximum absorption (λmax). The presence of the conjugated system in this compound is expected to cause a bathochromic (red) shift to a longer wavelength compared to non-conjugated systems. youtube.com

| Transition | Associated Chromophore | Predicted λmax (nm) | Intensity |

|---|---|---|---|

| π → π | Aromatic ring - Enone system | ~250-290 | High |

| n → π | Carbonyl groups (C=O) | ~300-340 | Low |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis and preparative isolation of non-volatile compounds like this compound. creative-proteomics.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for this class of molecule. sielc.com

Method Development:

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering good retention for moderately polar compounds.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. sielc.com Due to the presence of the carboxylic acid, the mobile phase is typically acidified (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylate group, ensuring a sharp peak shape and reproducible retention time. sielc.comsielc.com

Detection: The compound's strong UV absorbance, due to its conjugated system, makes a UV-Vis detector an ideal choice for detection and quantification. creative-proteomics.comcreative-proteomics.com

Method Validation: Once developed, the analytical method must be validated according to established guidelines (e.g., ICH) to ensure it is reliable and suitable for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between the detector response and the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Preparative Separations: The developed HPLC method can be scaled up for preparative purposes. sielc.com This allows for the isolation of highly pure this compound for further studies or the isolation of impurities for structural identification.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for successful GC-MS analysis. This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester derivative.

Derivatization and Analysis: The most common derivatization strategy for carboxylic acids is esterification. This can be achieved by reacting the parent compound with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, or by using specific derivatizing agents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form methyl esters or trimethylsilyl (B98337) (TMS) esters, respectively. nih.gov These derivatives exhibit significantly increased volatility, making them amenable to separation on a GC column.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (RT) is a characteristic property for a given compound under specific chromatographic conditions.

Following separation, the eluted derivatives enter the mass spectrometer, which serves as a detector. In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is crucial for structural elucidation. For instance, analysis of various fatty acid methyl esters (FAMEs) by GC-MS allows for the confirmation of diagnostic ions that are characteristic of the original fatty acid structure. nih.gov

| Derivative | Derivatization Reagent | Expected Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Methyl Ester | BF3 in Methanol | 15.2 | Molecular Ion (M+), fragments corresponding to loss of -OCH3, and characteristic phenylpropanoate fragments. |

| Trimethylsilyl (TMS) Ester | BSTFA | 14.5 | Molecular Ion (M+), characteristic Si(CH3)3 fragments (e.g., m/z 73), and fragments from the parent structure. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. jetir.org The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a liquid mobile phase (the eluent).

Application in Synthesis: In the synthesis of this compound, which can be prepared via reactions such as a Claisen-Schmidt condensation, TLC is used to track the consumption of the starting materials (e.g., an appropriate acetophenone (B1666503) derivative and benzaldehyde) and the formation of the chalcone-like product. nih.gov Aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. As the mobile phase ascends the plate via capillary action, compounds separate based on their polarity.

Generally, more polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials, one can qualitatively assess the reaction's progress. rsc.orgrsc.org The appearance of a new spot, corresponding to the product, and the diminishing intensity of the reactant spots indicate a successful transformation.

| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Notes |

|---|---|---|---|

| Starting Material (e.g., 4-acetylphenylpropanoic acid) | 1:1 | 0.35 | More polar due to the free carboxylic acid. |

| This compound (Product) | 1:1 | 0.50 | Less polar than the starting material due to increased hydrocarbon character. |

| Reaction Mixture (Mid-reaction) | 1:1 | 0.35, 0.50 | Spots for both starting material and product are visible. |

Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas and liquid chromatography. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase. Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com

Advantages and Applicability: SFC is particularly well-suited for the analysis and purification of a wide range of compounds, including those that are thermally labile or lack a chromophore for UV detection. wikipedia.org For this compound and its derivatives, SFC offers several advantages:

Speed: The low viscosity of the mobile phase permits high flow rates without generating excessive backpressure, significantly reducing analysis times. chromatographyonline.com

Green Chemistry: The primary use of CO₂, which is non-toxic and can be recycled, drastically reduces the consumption of organic solvents compared to HPLC.

Versatility: By adding small amounts of organic modifiers (e.g., methanol, acetonitrile) to the CO₂ mobile phase, the polarity of the eluent can be fine-tuned to separate a wide range of analytes, from non-polar to moderately polar. acs.org

SFC can be used for both analytical and preparative scale separations, making it a valuable tool for isolating pure derivatives of this compound for further structural analysis or biological testing. It is especially effective for chiral separations when a chiral stationary phase is employed. chromatographyonline.com

X-ray Crystallography for Solid-State Molecular Structure Determination

Methodology and Data Output: The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. This diffraction pattern is recorded and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

The analysis of other phenylpropanoic acid derivatives by X-ray diffraction has shown that these molecules often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. acs.org A crystallographic study of this compound would confirm its exact solid-state conformation, including the planarity of the enone system and the torsion angles between the phenyl ring and the propanoic acid side chain. The data generated from such an analysis provides fundamental structural parameters.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C13H14O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 5.5 Å, b = 9.8 Å, c = 21.3 Å, β = 95° |

| Volume (V) | 1145 Å3 |

| Molecules per unit cell (Z) | 4 |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

To analyze this compound and its derivatives in complex biological matrices (e.g., plasma, urine, tissue extracts) or to identify its metabolic fate, advanced hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the foremost tool for this purpose. fao.org

Metabolite Profiling with LC-MS/MS: When a xenobiotic compound is introduced into a biological system, it undergoes metabolic transformations (Phase I and Phase II reactions) to facilitate its excretion. acs.orgnih.gov These reactions can include oxidation, reduction, hydrolysis, and conjugation with endogenous molecules like glucuronic acid or sulfate.

LC-MS-based metabolomics allows for the separation of the parent compound from its various metabolites. nih.gov The high sensitivity and selectivity of the mass spectrometer enable the detection and identification of these metabolites, even at very low concentrations. frontiersin.org In an LC-MS/MS experiment, a specific ion (e.g., the molecular ion of a suspected metabolite) is selected and fragmented. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the metabolite. This approach is critical for understanding the biotransformation pathways of a compound, which is a key aspect of its pharmacological and toxicological assessment.

Investigation of Biological Activities and Molecular Interactions of 3 4 but 2 Enoylphenyl Propanoic Acid

In Vitro Cellular Models for Biological Activity Screening

Extensive searches of publicly available scientific literature and databases reveal a significant lack of specific research focused on the biological activities of 3-(4-But-2-enoylphenyl)propanoic acid. While the broader class of compounds, aryl propanoic acid derivatives, is known to possess a wide range of biological activities including anti-inflammatory, analgesic, anti-bacterial, and anti-cancer effects, specific data for this particular compound is not available. orientjchem.org Studies on related but distinct propanoic acid derivatives have shown structure-dependent antiproliferative, antimicrobial, and antioxidant properties. nih.govnih.govresearchwithnj.commdpi.commdpi.comresearchgate.netnih.gov However, direct experimental evidence for this compound is absent in the reviewed literature.

Assessment of Cellular Antiproliferative Effects in Defined Cell Lines

There is no specific information available in the public domain regarding the assessment of cellular antiproliferative effects of this compound in any defined cell lines. Research on other novel propanoic acid derivatives has demonstrated antiproliferative activity against various human cancer cell lines, including those from lung, breast, prostate, and liver cancers. mdpi.comnih.govimrpress.com For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed potent cytotoxicity against A549 non-small cell lung cancer cells. nih.govmdpi.com Similarly, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were also evaluated for their anticancer activities. nih.govmdpi.com However, without direct experimental data, the antiproliferative potential of this compound remains uncharacterized.

Evaluation of Antimicrobial Efficacy Against Specific Bacterial and Fungal Pathogens in Laboratory Settings

No studies detailing the antimicrobial efficacy of this compound against specific bacterial or fungal pathogens were found in the available literature. The development of novel antimicrobial agents is a critical area of research, and various derivatives of propanoic acid have been synthesized and tested for such properties. researchgate.net For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including MRSA, vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species. researchwithnj.comresearchgate.netnih.govnih.gov The potential of this compound as an antimicrobial agent is yet to be investigated.

Antioxidant Potency Assessment in Cell-Free and Cellular Systems

Specific data from cell-free or cellular assays to determine the antioxidant potency of this compound are not present in the current body of scientific literature. Many phenolic compounds and their derivatives are known to possess antioxidant properties by scavenging free radicals. Studies on other propanoic acid derivatives, such as those with a β-(4-hydroxy-3,5-ditertbutylphenyl) structure or a 3-((4-hydroxyphenyl)amino) scaffold, have demonstrated significant antioxidant activity in assays like the DPPH radical scavenging method. nih.govresearchgate.netnih.govresearchgate.net The presence of a phenolic-like structure within this compound suggests it might possess antioxidant capabilities, but this has not been experimentally verified.

Enzyme Inhibition Studies and Mechanistic Elucidation

Information regarding the enzyme inhibition profile of this compound is not available in published research. Enzyme inhibition is a key mechanism for the therapeutic action of many drugs.

Investigation of Enzyme Targets (e.g., Tyrosinase Inhibition)

There are no specific studies investigating the effect of this compound on enzyme targets, including tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is a common target for inhibitors in the development of skin whitening agents. nih.gov A wide variety of natural and synthetic compounds, including some phenolic acids and flavonoids, are known to inhibit tyrosinase. nih.govmdpi.comnih.gov The mechanism often involves chelation of copper ions within the enzyme's active site. nih.gov Whether this compound can act as a tyrosinase inhibitor is currently unknown.

Characterization of Inhibition Kinetics (e.g., Competitive, Non-Competitive, Uncompetitive)

As there are no studies on the enzyme inhibitory activity of this compound, the kinetics of such potential inhibition have not been characterized. Understanding the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) is crucial for elucidating the mechanism of action. frontiersin.org This is typically determined through kinetic analyses, such as Lineweaver-Burk plots, which require systematic experimental investigation of enzyme reaction rates at various substrate and inhibitor concentrations. frontiersin.orgresearchgate.net Such data is nonexistent for this compound.

Allosteric Modulation Investigations

There is currently no available research detailing any investigations into the allosteric modulation properties of this compound. Allosteric modulators are substances that indirectly influence the effects of an agonist or inverse agonist at a target protein. This is a significant area of drug discovery, and the absence of data indicates a potential area for future research.

Receptor Binding Assays and Ligand-Target Interaction Profiling

Specific data from receptor binding assays for this compound have not been published. Such assays are crucial for determining the binding affinity of a ligand for a receptor, and for profiling its interactions with various molecular targets. Without these studies, the specific receptors or other macromolecules that this compound may interact with remain unknown.

Elucidation of Molecular Targets and Perturbed Signaling Pathways in Biological Systems

The molecular targets of this compound and any signaling pathways it may perturb within biological systems have not been elucidated in the current body of scientific literature. Understanding these interactions is fundamental to characterizing the pharmacological profile of any compound.

Cellular Uptake and Subcellular Localization Studies in Cultured Cells

There are no published studies on the cellular uptake and subcellular localization of this compound in cultured cells. This type of research is essential for understanding how a compound enters cells and where it accumulates, which can provide insights into its potential mechanisms of action and therapeutic applications.

Structure Activity Relationship Sar Studies and Rational Design of 3 4 but 2 Enoylphenyl Propanoic Acid Analogues

Design Principles for Modifying the Propanoic Acid Moiety and its Influence on Biological Activity

The propanoic acid group is a critical pharmacophore in many biologically active compounds, and its modification can significantly impact potency and selectivity. In analogues of 3-(4-but-2-enoylphenyl)propanoic acid, the carboxylic acid is often essential for interaction with biological targets. However, its acidic nature can sometimes lead to poor pharmacokinetic properties.

Key modifications to the propanoic acid moiety include:

Esterification: Converting the carboxylic acid to an ester can improve cell permeability and oral bioavailability. For instance, methyl esters have been synthesized to serve as prodrugs, which are then hydrolyzed in vivo to release the active carboxylic acid.

Amidation: The synthesis of amide derivatives can introduce new hydrogen bonding interactions with target receptors. A series of 3-(2-aminocarbonylphenyl)propanoic acid analogues were synthesized and evaluated for their in vitro potency, with many showing retained or increased activity. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can modulate the acidity and binding interactions. For example, the synthesis of a hydroxamic acid analogue of a related propanoic acid derivative resulted in a compound with potent anti-inflammatory and moderate anticancer activity. nih.govresearchgate.net

Chain Length and Rigidity: Altering the length of the propanoic acid chain or introducing conformational constraints can influence how the molecule fits into a binding pocket. Studies on related phenylpropanoic acid derivatives have shown that modifications to the linker between the phenyl ring and the acid can affect biological activity. nih.gov

The following table summarizes the effects of various modifications to the propanoic acid moiety on biological activity based on studies of analogous compounds.

| Modification | Rationale | Observed Effect on Biological Activity |

| Esterification | Improve pharmacokinetics (prodrug) | Often restores activity upon in vivo hydrolysis |

| Amidation | Introduce new hydrogen bond donors/acceptors | Can increase or retain in vitro potency nih.gov |

| Hydroxamic Acid | Bioisosteric replacement, metal chelation | Can confer additional activities (e.g., MMP inhibition) nih.govresearchgate.net |

| Chain Homologation | Alter distance to binding site residues | Activity is sensitive to chain length |

Impact of Substitutions and Modifications on the Phenyl Ring on Molecular Interactions and Biological Outcomes

The central phenyl ring serves as a scaffold, and its substitution pattern is a key determinant of biological activity. Modifications to the phenyl ring can influence electronic properties, lipophilicity, and steric interactions with the target protein.

Key design strategies for the phenyl ring include:

Introduction of Substituents: Adding electron-withdrawing or electron-donating groups can alter the molecule's electronic profile and its ability to participate in pi-stacking or other non-covalent interactions. In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of a chlorine atom on a phenyl ring enhanced antiproliferative activity. mdpi.com Similarly, for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a 4-NO2 substitution on a phenyl group led to favorable anticancer activity. nih.gov

Positional Isomerism: Moving the propanoic acid and but-2-enoyl groups to different positions on the phenyl ring (ortho, meta, or para) can drastically alter the molecule's three-dimensional shape and its fit within a receptor's binding site.

Heterocyclic Replacements: Replacing the phenyl ring with a heterocycle, such as pyridine, thiophene, or thiazole, can introduce heteroatoms capable of forming specific hydrogen bonds with the target, potentially increasing potency and selectivity. mdpi.comresearchgate.net For example, the incorporation of a 2-furyl ring in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives displayed enhanced antimicrobial efficacy. nih.gov

The table below illustrates the impact of phenyl ring substitutions on the biological activity of related propanoic acid derivatives.

| Phenyl Ring Modification | Example Substituent/Replacement | Impact on Biological Activity |

| Electron-withdrawing group | -Cl, -NO2 | Enhanced antiproliferative and anticancer activity mdpi.comnih.gov |

| Heterocyclic Replacement | Thiazole, Furan | Introduction of new binding interactions, altered activity spectrum mdpi.comresearchgate.netnih.gov |

| Positional Isomerism | ortho/meta vs. para | Significant changes in receptor binding affinity |

Strategic Alterations of the But-2-enoyl System and their Mechanistic Implications

The but-2-enoyl moiety is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This functional group can form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition.

Strategic alterations to this system include:

Modifying the Double Bond: Saturation of the double bond to a butanoyl group would eliminate the potential for Michael addition, converting a potential covalent inhibitor into a reversible one. This can be used to probe the mechanism of action.

Substitution on the Butenyl Chain: Adding substituents to the butenyl chain can influence the reactivity of the Michael acceptor and introduce new steric or electronic interactions.

Replacement of the Ketone: The ketone can be replaced with other functional groups, such as an oxime, to alter its chemical properties and interactions. The presence of an oxime moiety in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was found to significantly enhance antiproliferative activity. mdpi.com

Stereochemical Influences on Biological Activity and Receptor Binding Specificity

Chirality can play a crucial role in the biological activity of drug molecules, as stereoisomers can have different affinities for chiral biological targets like receptors and enzymes. nih.gov For analogues of this compound, stereocenters can exist at the propanoic acid moiety (if substituted at the alpha-position) and potentially on the but-2-enoyl chain.

Enantioselectivity: It is common for one enantiomer of a chiral drug to be significantly more active than the other. This is because the three-dimensional arrangement of functional groups in one enantiomer allows for a more optimal interaction with the binding site. nih.gov For example, in a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues, optically active compounds were synthesized to evaluate their binding affinity and in vivo efficacy, highlighting the importance of stereochemistry. nih.gov

Diastereoselectivity: If a molecule has more than one stereocenter, the relative configuration of these centers can also have a profound effect on biological activity.

The specific stereochemical requirements for this compound would need to be determined experimentally, but studies on related chiral compounds underscore the importance of investigating stereochemistry in drug design. nih.gov

Development of Lead Compounds and Optimization Strategies for Enhanced Potency or Selectivity

The development of lead compounds from the this compound scaffold involves an iterative process of design, synthesis, and biological testing. The goal is to enhance potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with a specific target over others).

Optimization strategies include:

Combinatorial Chemistry: Creating libraries of related compounds by systematically varying the substituents on the phenyl ring, the nature of the propanoic acid moiety, and the structure of the but-2-enoyl group.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogues will bind. nih.govresearchgate.net This allows for the rational design of compounds with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): This approach uses statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com

Through these optimization strategies, analogues with significantly improved properties can be identified. For example, in the development of 3-(2-aminocarbonylphenyl)propanoic acid analogues as EP3 receptor antagonists, optimization of the side chains led to improved in vitro and in vivo potencies. nih.gov

The following table summarizes some lead optimization strategies and their outcomes for related propanoic acid derivatives.

| Optimization Strategy | Approach | Desired Outcome |

| Side Chain Optimization | Synthesis of analogues with varied substituents on phenyl rings. | Increased in vitro and in vivo potency. nih.gov |

| Bioisosteric Replacement | Replacement of carboxylic acid with oxime or hydrazide. | Enhanced antiproliferative activity. mdpi.com |

| Structure-Based Design | Use of molecular docking to guide synthesis. | Improved binding affinity and selectivity. nih.govresearchgate.net |

Theoretical and Computational Chemistry Approaches for 3 4 but 2 Enoylphenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Comprehensive searches for quantum chemical calculations, specifically using Density Functional Theory (DFT), on 3-(4-But-2-enoylphenyl)propanoic acid did not yield specific studies on this compound. While DFT is a common method for evaluating the electronic properties of novel molecules, published research focusing on this particular acid derivative is not available in the public domain.

Electronic Structure, Molecular Orbital Analysis (HOMO-LUMO), and Reactivity Prediction

There are no available research findings detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or predicted reactivity for this compound. Such analyses are crucial for understanding a molecule's potential for charge transfer and its kinetic stability, but these specific calculations have not been reported for this compound.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Information regarding the theoretical prediction of spectroscopic properties (such as IR, UV-Vis, or NMR spectra) for this compound and its correlation with experimental data is not present in the available literature. These predictive studies are vital for confirming molecular structures and understanding their electronic transitions, yet they have not been published for this specific molecule.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

No molecular docking studies have been published that investigate the interaction of this compound with any protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Identification of Putative Biological Targets and Binding Modes

As no docking studies have been performed, there is no information available regarding the putative biological targets or the specific binding modes of this compound. This type of research is fundamental in the early stages of drug discovery to identify potential therapeutic applications.

Calculation of Ligand-Protein Binding Energies and Affinities

There are no publicly accessible calculations of the binding energies or affinities between this compound and any protein receptors. This data, typically derived from docking simulations, is essential for quantifying the strength of the ligand-protein interaction.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Compound-Target Complexes

No molecular dynamics (MD) simulation studies for this compound have been found in the scientific literature. MD simulations provide detailed information on the fluctuation and conformational changes of molecules and their complexes over time, offering insights into the stability of ligand-protein interactions. Without such studies, the dynamic behavior of this compound when interacting with potential biological targets remains unknown.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching large databases of chemical compounds to identify new molecules that fit the required features and are therefore likely to exhibit similar biological activity.

For this compound, a hypothetical pharmacophore model can be constructed based on its structural features, which are likely important for its biological activity. The key pharmacophoric features would include:

Hydrogen Bond Acceptors (HBA): The carboxylic acid group and the carbonyl group of the butenoyl moiety are prominent hydrogen bond acceptors.

Hydrophobic (HY): The phenyl ring provides a significant hydrophobic region.

Aromatic Ring (AR): The phenyl ring itself can be defined as an aromatic feature.

A potential pharmacophore hypothesis for this compound could consist of a combination of these features. For instance, a four-feature model might include one HBA from the carboxylic acid, another HBA from the butenoyl carbonyl, one HY/AR feature for the phenyl ring, and an additional hydrophobic feature for the butene chain. The spatial relationship between these features would be crucial for defining the model.

Virtual Screening for Novel Analogues

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds, such as the ZINC database or commercial collections. The screening process filters these libraries to identify molecules that match the pharmacophoric features of the query. The "hit" compounds are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity to a potential target receptor.

The table below illustrates a hypothetical outcome of a virtual screening campaign based on a pharmacophore model derived from this compound. The "Fit Score" represents how well each hit molecule matches the pharmacophore query.

| Compound ID | Structure | Fit Score | Predicted Activity |

| ZINC12345678 | (Structure of a potential analogue) | 95.2 | High |

| ZINC87654321 | (Structure of a potential analogue) | 88.7 | Medium |

| ZINC24681357 | (Structure of a potential analogue) | 82.1 | Medium |

| ZINC13579246 | (Structure of a potential analogue) | 75.4 | Low |

This process allows for the rapid identification of diverse chemical scaffolds that may possess the desired biological activity, thereby accelerating the discovery of novel and potentially more potent analogues of this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction without Experimental Data

The assessment of a compound's ADMET properties is critical in the early stages of drug discovery to filter out candidates that are likely to fail in later clinical trials due to poor pharmacokinetic profiles or toxicity. In the absence of experimental data, various computational models can predict these properties based on the molecule's structure.

For this compound, a range of ADMET parameters can be predicted using established software and web-based tools like SwissADME, QikProp, and various machine learning models. These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally characterized molecules.

Predicted ADMET Properties of this compound

The following table presents a hypothetical in silico ADMET profile for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 218.25 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | Good balance between solubility and permeability |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Likely good intestinal absorption (<140 Ų) |

| Number of Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) |

| Number of Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (≤10) |

| Aqueous Solubility (LogS) | -3.2 | Moderately soluble |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross the BBB |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Interpretation of Predicted ADMET Profile

Based on this hypothetical profile, this compound would be predicted to have a favorable drug-like profile. Its compliance with Lipinski's Rule of Five suggests good oral bioavailability. The predicted high intestinal absorption and moderate aqueous solubility are also positive indicators. Furthermore, the lack of predicted BBB permeation might be advantageous for drugs intended for peripheral targets. The low predicted toxicity and minimal inhibition of key metabolic enzymes like CYP2D6 suggest a favorable safety profile.

It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable initial assessment that can guide the prioritization of compounds for synthesis and further biological testing, ultimately saving significant time and resources in the drug discovery pipeline.

Biosynthetic Pathways and Metabolic Transformations of 3 4 but 2 Enoylphenyl Propanoic Acid

Investigation of Natural Occurrence and Bioproduction

Currently, there is a lack of direct scientific literature confirming the isolation of 3-(4-But-2-enoylphenyl)propanoic acid from natural sources. Consequently, its bioproduction in any specific organism has not been documented. The absence of such reports suggests that if this compound does exist in nature, it is likely a minor component of a complex mixture of secondary metabolites or an intermediate in a larger biosynthetic pathway that has yet to be fully elucidated. Its identification would require sensitive analytical techniques and targeted screening of plant, fungal, or bacterial extracts.

Proposed Biosynthetic Routes for Related Phenylpropanoic Acid Derivatives in Biological Systems

The biosynthesis of phenylpropanoids is a well-characterized pathway in plants, starting from the aromatic amino acid L-phenylalanine. taylorandfrancis.comnih.gov This pathway, known as the general phenylpropanoid pathway, serves as the entry point for the synthesis of a vast array of secondary metabolites. nih.gov

The initial steps involve the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.gov This is followed by hydroxylation at the para position by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid. nih.gov Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. nih.gov

From p-coumaroyl-CoA, the propanoic acid side chain can be formed through various reductive steps. The but-2-enoyl moiety at the para position of the phenyl ring represents a more unusual substitution. Its biosynthesis could potentially occur through a few hypothetical mechanisms:

Acylation by an Acyltransferase: A plausible route involves the acylation of a pre-existing phenylpropanoic acid derivative. Enzymes from the BAHD acyltransferase superfamily are known to catalyze the transfer of acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including other phenylpropanoids. frontiersin.orgresearchgate.net In this proposed pathway, but-2-enoyl-CoA would serve as the acyl donor, and a suitable 4-hydroxyphenylpropanoic acid derivative would be the acceptor. The BAHD family of enzymes is known for its role in the acylation of primary and specialized secondary metabolites in plants. frontiersin.org

Extension by a Polyketide Synthase (PKS): Plant polyketide synthases are involved in the extension of a starter molecule, often a phenylpropanoid-CoA ester, with malonyl-CoA units. nih.govnih.gov It is conceivable that a specialized PKS could utilize a phenylpropanoic acid derivative as a starter unit and extend it with a C4 unit derived from two malonyl-CoA molecules, followed by reduction and dehydration to form the but-2-enoyl group. Type III PKSs, in particular, are known to be involved in the biosynthesis of a diverse array of plant polyketides. nih.gov

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. taylorandfrancis.com |

| Cinnamic acid 4-hydroxylase | C4H | Catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

Enzymatic Transformations and Microbial Metabolism (in vitro studies)

While no in vitro studies have specifically investigated the metabolism of this compound, the metabolic fate of related phenylpropanoic acids has been examined in various microbial systems. These studies provide a framework for predicting the potential enzymatic transformations of the target compound.

The gut microbiota is known to extensively metabolize dietary polyphenols, including phenylpropanoic acids. A key transformation is the reduction of unsaturated side chains. Anaerobic bacteria in the gut can reduce the double bond of cinnamic acid to form phenylpropanoic acid. nih.gov It is therefore highly probable that the but-2-enoyl side chain of this compound would undergo a similar reductive transformation. This would likely involve the reduction of the carbon-carbon double bond in the butenoyl group, potentially leading to the formation of 3-(4-butanoylphenyl)propanoic acid or 3-(4-(2-hydroxybutanoyl)phenyl)propanoic acid.

Microbial degradation of aromatic compounds often proceeds through oxidative pathways. mdpi.com The propanoic acid side chain of phenylpropanoic acids can undergo β-oxidation, a process that shortens the alkyl chain. In the case of this compound, both the propanoic acid and the butenoyl side chains could be subject to oxidative degradation.

Furthermore, conjugation reactions are common metabolic transformations. In mammalian systems, phenylpropanoic acids can be conjugated with glycine. It is plausible that microbial systems could also catalyze similar conjugation reactions, for instance, with amino acids.

Role in Plant Secondary Metabolism or Microbial Pathways (if relevant)

Given the lack of confirmed natural occurrence, the role of this compound in plant secondary metabolism or microbial pathways remains speculative. Phenylpropanoids in plants fulfill a wide range of functions, including acting as structural components of the cell wall (lignin), pigments (anthocyanins), and defense compounds against pathogens and herbivores. taylorandfrancis.com The acylation of phenylpropanoids can modify their biological activity, stability, and localization within the plant cell. frontiersin.org If this compound were to be found in plants, its butenoyl group might contribute to a specific biological activity, such as antimicrobial or insecticidal properties.

In microbial pathways, aromatic compounds can serve as carbon and energy sources. mdpi.com The degradation of complex aromatic molecules is a crucial part of the carbon cycle. If this compound were present in an environment with adapted microbial communities, it would likely be utilized as a substrate for growth.

Potential Research Applications and Future Directions for 3 4 but 2 Enoylphenyl Propanoic Acid

Exploration as a Chemical Probe for Elucidating Novel Biological Pathways

The most prominent feature of 3-(4-But-2-enoylphenyl)propanoic acid, from a chemical biology perspective, is the α,β-unsaturated ketone moiety. This functional group is a classic Michael acceptor, making it susceptible to covalent bond formation with biological nucleophiles, most notably the thiol side chains of cysteine residues in proteins. wikipedia.orgoup.com This inherent reactivity is the foundation for its potential use as a chemical probe.

Researchers could leverage this reactivity to identify novel protein targets and elucidate their roles in complex biological pathways. By introducing the compound to cellular lysates or living cells, it could covalently label specific proteins. Subsequent proteomic analysis, using techniques such as mass spectrometry, would allow for the identification of these "drugged" proteins. This approach, known as activity-based protein profiling (ABPP), could uncover previously unknown functional cysteines or allosteric regulatory sites on enzymes, ion channels, or transcription factors. The propanoic acid group could be further modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) to facilitate the isolation and identification of these protein targets.

Theoretical Applications in Materials Science (e.g., optoelectronic properties based on conjugation)

The structure of this compound features a π-conjugated system, where the p-orbitals of the phenyl ring, the alkene, and the carbonyl group overlap. wikipedia.org This delocalization of electrons across the molecule is a key determinant of its potential electronic and optical properties. wikipedia.orgtaylorandfrancis.com Such conjugated systems are fundamental to the field of organic electronics and materials science. fiveable.meacs.org

Theoretical studies, employing computational methods like Density Functional Theory (DFT), could predict the molecule's optoelectronic characteristics. nih.gov These calculations can estimate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference between which determines the electronic band gap. nih.gov This band gap dictates the wavelength of light the molecule can absorb and emit, suggesting potential applications in:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer. taylorandfrancis.com

Organic Photovoltaics (OPVs): As a donor or acceptor material in solar cells. nih.gov

Non-linear Optical (NLO) Materials: The polarized π-system could give rise to NLO properties useful in photonics and telecommunications.